molecular formula C18H23N3O2S B7531907 2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide

2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide

Cat. No.: B7531907
M. Wt: 345.5 g/mol
InChI Key: IRCSWTKJRVYOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique structural features that make it an attractive candidate for drug development and other research applications.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide is not fully understood. However, studies have shown that this compound can bind to specific receptors and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the activity of specific enzymes, leading to the suppression of cancer cell growth and the reduction of inflammation. It can also regulate protein synthesis and other cellular processes, leading to changes in cell behavior and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide in lab experiments is its unique structural features, which make it an attractive candidate for drug development and other research applications. However, one of the limitations of using this compound is its complex synthesis process, which can make it challenging to produce in large quantities.

Future Directions

There are several potential future directions for research on 2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide. One direction is to investigate its potential as a drug target for various diseases, including cancer and inflammatory disorders. Another direction is to study its role in regulating protein synthesis and other cellular processes, which could lead to new insights into cell behavior and function. Additionally, further research could be conducted to optimize the synthesis process of this compound, making it more accessible for research and drug development purposes.

Synthesis Methods

The synthesis of 2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 2-methyl-4-nitroaniline and ethyl isothiocyanate, followed by the reduction of the nitro group using tin (II) chloride, and finally, the reaction with tert-butyl isocyanate to produce the desired product.

Scientific Research Applications

2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory agent. In biochemistry, it has been studied for its role in regulating protein synthesis and other cellular processes. In pharmacology, it has been investigated for its potential as a drug target for various diseases.

Properties

IUPAC Name

2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-6-19-15(22)12-7-8-13(11(2)9-12)21-16(23)14-10-20-17(24-14)18(3,4)5/h7-10H,6H2,1-5H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCSWTKJRVYOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)NC(=O)C2=CN=C(S2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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